molecular formula Mn(NO3)2<br>MnN2O6 B080959 Manganese nitrate CAS No. 10377-66-9

Manganese nitrate

Cat. No. B080959
Key on ui cas rn: 10377-66-9
M. Wt: 178.95 g/mol
InChI Key: MIVBAHRSNUNMPP-UHFFFAOYSA-N
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Patent
US07462373B2

Procedure details

To 5 g of the polyamide acid solution was added 0.3963 g of manganese nitrate hexahydrate (Mn(NO3)2.6H2O), and dissolved by stirring for 1 hour. By mixing polyamide acid solution with manganese nitrate hexahydrate (Mn(NO3)2.6H2O) in the above specified amounts, when the polyamide acid (via polyimide) is carbonized, 25 wt % of manganese relative to carbon, as calculated as a metallic amount, can be obtained.
[Compound]
Name
polyamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.3963 g
Type
reactant
Reaction Step One
[Compound]
Name
polyamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.[N+:7]([O-:10])([O-:9])=[O:8].[Mn+2:11].[N+:12]([O-:15])([O-:14])=[O:13].[Mn]>>[N+:7]([O-:10])([O-:9])=[O:8].[Mn+2:11].[N+:12]([O-:15])([O-:14])=[O:13] |f:0.1.2.3.4.5.6.7.8,10.11.12|

Inputs

Step One
Name
polyamide
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
0.3963 g
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Mn+2].[N+](=O)([O-])[O-]
Step Two
Name
polyamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Mn+2].[N+](=O)([O-])[O-]
Name
polyamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
can be obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])[O-].[Mn+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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